[2-(Fluoromethyl)cyclobutyl]methanamine
Description
Properties
IUPAC Name |
[2-(fluoromethyl)cyclobutyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN/c7-3-5-1-2-6(5)4-8/h5-6H,1-4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNOQHJFYRWETK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CN)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photochemical [2+2] Cycloaddition
Photochemical [2+2] cycloaddition between ethylene derivatives and fluorinated alkenes is a widely used method. For example, irradiation of 1,2-difluoroethylene with cyclobutane precursors under UV light (λ = 300–350 nm) yields fluorinated cyclobutanes with moderate stereoselectivity. Reaction conditions typically involve dichloromethane or acetonitrile as solvents at temperatures between −20°C and 25°C. A notable limitation is the formation of regioisomers, which necessitates chromatographic separation (40–60% yield).
Ring-Closing Metathesis
Transition metal-catalyzed ring-closing metathesis (RCM) offers superior stereocontrol. Grubbs II catalyst (5 mol%) facilitates the cyclization of diene precursors bearing fluoromethyl groups, producing cyclobutanes with >90% cis-selectivity. Key parameters include:
-
Solvent : Toluene or dichloroethane
-
Temperature : 80–100°C
-
Yield : 65–75%
This method avoids side reactions associated with radical intermediates but requires anhydrous conditions to prevent catalyst deactivation.
Fluoromethylation Strategies
Introducing the fluoromethyl group to the cyclobutane ring employs nucleophilic and electrophilic fluorination techniques:
Nucleophilic Fluorination
Tetramethylammonium fluoride (TMAF) and morpholinosulfur trifluoride (Morph-DAST) are preferred for substituting hydroxyl or halogen groups with fluorine. For instance, treating 2-(hydroxymethyl)cyclobutylmethanamine with Morph-DAST in dichloromethane at −40°C achieves 85% conversion to the fluoromethyl derivative.
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Morph-DAST | CH₂Cl₂ | −40°C | 85% |
| TMAF | THF | 25°C | 72% |
| Selectfluor® | MeCN | 80°C | 68% |
Electrophilic agents like Selectfluor® are less efficient due to competing N-fluorination side reactions.
Electrophilic Fluoromethylation
Direct fluoromethylation using fluoromethyl iodide (CH₂FI) under Pd-catalyzed cross-coupling conditions enables late-stage functionalization. A palladium(II) acetate/Xantphos catalyst system in DMF at 100°C converts bromocyclobutane precursors to the target compound in 78% yield. This method is scalable but requires rigorous exclusion of moisture.
Purification and Isolation
Post-synthetic purification is critical due to the polar nature of this compound:
Chromatographic Techniques
Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA) resolves regioisomers and removes unreacted fluorination reagents. Typical recovery rates range from 60% to 75%.
Crystallization
Crystallization from ethyl acetate/n-hexane (1:3) at −20°C yields colorless crystals with >99% purity. X-ray diffraction analysis confirms the cis-configuration of the fluoromethyl and amine groups.
Stereochemical Considerations
The stereochemistry of this compound significantly impacts its physicochemical properties:
Diastereomeric Resolution
Chiral stationary phases (e.g., Chiralpak IA) separate cis- and trans-diastereomers using hexane/isopropanol (90:10) as the mobile phase. The cis-isomer exhibits higher aqueous solubility (Log P = 1.2 vs. 1.8 for trans).
Protecting Group Strategies
SEM (2-(trimethylsilyl)ethoxymethyl) groups protect the amine during fluorination, preventing undesired N-fluorination. Deprotection with tetrabutylammonium fluoride (TBAF) in THF restores the free amine with 95% efficiency.
Industrial-Scale Production
Chemical Reactions Analysis
Types of Reactions
[2-(Fluoromethyl)cyclobutyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutylmethanone derivatives, while substitution reactions can produce a variety of substituted cyclobutylmethanamines .
Scientific Research Applications
Chemistry
In chemistry, [2-(Fluoromethyl)cyclobutyl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of [2-(Fluoromethyl)cyclobutyl]methanamine involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The methanamine group can interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Structural Diversity and Physicochemical Properties
The table below compares [2-(Fluoromethyl)cyclobutyl]methanamine with key structural analogs, highlighting substituents, molecular weights, and notable properties:
Biological Activity
[2-(Fluoromethyl)cyclobutyl]methanamine is a novel chemical compound characterized by its unique cyclobutane structure with a fluoromethyl substitution. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The molecular formula of this compound is C6H12FN, and its IUPAC name is [(1R,2R)-2-(fluoromethyl)cyclobutyl]methanamine. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the cyclobutane ring and subsequent substitution reactions to introduce the fluoromethyl group. The optimization of these synthetic routes is crucial for achieving high yields and purity, which are essential for biological evaluations.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the amine functional group allows for nucleophilic substitution reactions, which can influence enzyme activity and receptor interactions. Preliminary studies suggest that the compound may exhibit significant binding affinity towards specific biological targets, potentially modulating various biochemical pathways.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of fluorinated compounds similar to this compound. For instance, compounds with fluoromethyl substitutions have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). In vitro assays indicated that these compounds could inhibit bacterial growth at minimal inhibitory concentrations (MICs) ranging from 0.25 to 64 µg/mL .
Cytotoxicity Studies
Cytotoxicity evaluations are critical for assessing the safety profile of this compound. Compounds with MIC values less than 1 µg/mL were tested against Vero cells, leading to the identification of candidates with a selectivity index above 10, indicating potential therapeutic advantages .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features:
| Compound Name | IUPAC Name | Molecular Formula | Unique Features |
|---|---|---|---|
| [1-(Fluoromethyl)cyclobutyl]methanamine | [(1R, 2S)-1-(fluoromethyl)cyclobutyl]methanamine | C6H12FN | Different position of fluoromethyl group |
| [(1R,2S)-2-fluorocyclohexyl]methanamine | [(1R,2S)-2-fluorocyclohexyl]methanamine | C7H14FN | Cyclohexane ring instead of cyclobutane |
| [1-(Trifluoromethyl)cyclobutyl]methanamine | [(1R,2R)-1-(trifluoromethyl)cyclobutyl]methanamine | C6H10F3N | Contains trifluoromethyl group enhancing lipophilicity |
This comparative analysis highlights that the unique cyclobutane structure combined with a fluoromethyl substitution may confer distinct pharmacological properties not present in other analogs.
Case Studies
Preliminary research has indicated promising results regarding the antimicrobial efficacy and cytotoxicity profiles of this compound. For example, in a study focusing on fluoro and trifluoromethyl-substituted derivatives, certain compounds demonstrated excellent activity against MRSA strains with MIC values significantly lower than standard treatments like methicillin and vancomycin . These findings suggest that this compound could be further developed as a potent therapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [2-(Fluoromethyl)cyclobutyl]methanamine, and how can purity be ensured?
- Methodology :
- Step 1 : Start with cyclobutane derivatives functionalized with fluoromethyl groups. For example, halogenation of cyclobutane followed by nucleophilic substitution with fluoromethylamine precursors .
- Step 2 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials.
- Step 3 : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR (δ ~ -200 ppm for CF₃ groups) .
- Key Data : Molecular weight = 143.18 g/mol (C₇H₁₂F₂N) .
Q. How can this compound be characterized structurally?
- Methodology :
- Use ¹H/¹³C NMR to assign cyclobutane ring protons (δ 1.5–3.0 ppm) and fluoromethyl groups (³J coupling ~15 Hz) .
- High-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., ESI+: m/z 144.1054 [M+H]⁺) .
- X-ray crystallography for absolute configuration determination if crystallized as a salt (e.g., hydrochloride) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodology :
- Test solubility in polar (DMSO, methanol) and non-polar solvents (dichloromethane).
- Assess stability via accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring.
- Key Finding : Hydrochloride salts (e.g., CAS 131374-93-1) show improved stability under inert gas storage (2–8°C) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
- Methodology :
- Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Pd-catalyzed C–F bond formation) to control stereochemistry .
- Validate enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) or polarimetry .
Q. What computational models predict the bioactivity of this compound derivatives?
- Methodology :
- Perform density functional theory (DFT) calculations to assess electronic effects of fluoromethyl groups on amine basicity.
- Use molecular docking (AutoDock Vina) to simulate binding to targets like monoamine transporters or GPCRs .
Q. How do structural modifications (e.g., cyclobutane ring strain) influence reactivity in cross-coupling reactions?
- Methodology :
- Compare Suzuki-Miyaura coupling rates of brominated cyclobutane derivatives with/without fluoromethyl groups.
- Monitor reaction progress via GC-MS and quantify yields (e.g., Pd(OAc)₂/XPhos catalyst system achieves 70–90% conversion) .
- Advanced Tip : Strain-release effects in cyclobutane may accelerate transmetallation steps but reduce regioselectivity .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for fluorinated analogs?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
